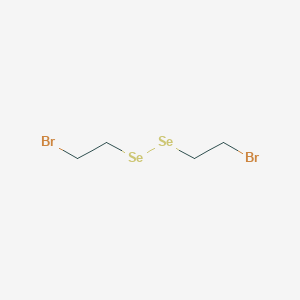

Bis(2-bromoethyl)diselane

Description

Synthetic Methodologies

The synthesis of Bis(2-bromoethyl)diselane can be approached through several routes. A common method involves the reaction of elemental selenium with a reducing agent, such as sodium borohydride (B1222165), to form sodium diselenide (Na₂Se₂). This is followed by alkylation with a suitable 2-bromoethylating agent. For instance, the reaction of sodium diselenide with 1,2-dibromoethane (B42909) can yield the target compound.

Another approach involves the reaction of selenium dihalides, like selenium dibromide (SeBr₂), with alkenes. semanticscholar.org Specifically, the addition of SeBr₂ to ethylene (B1197577) would theoretically produce Bis(2-bromoethyl)selane, which upon further reaction could lead to the diselenide. However, controlling the reaction to selectively yield the diselenide can be challenging.

Spectroscopic and Crystallographic Data

The structural characterization of this compound and related compounds relies heavily on spectroscopic and crystallographic techniques.

NMR Spectroscopy: 1H NMR and 13C NMR are fundamental for confirming the carbon framework and the environment of the protons. For a symmetrical molecule like this compound, one would expect two distinct triplets in the 1H NMR spectrum corresponding to the -CH₂-Se- and -CH₂-Br protons. 77Se NMR spectroscopy provides direct information about the selenium atoms, with chemical shifts being sensitive to the electronic environment and the nature of the substituents. core.ac.uk

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition of the molecule.

Table 1: Spectroscopic and Crystallographic Data for Related Diorganyl Diselenides

| Compound | 77Se NMR (ppm) | Se-Se Bond Length (Å) | C-Se-Se-C Dihedral Angle (°) | Reference |

| 1,2-Bis(4-methylbenzyl)diselane | Not specified | Not specified | 88.1 | nih.gov |

| 1,2-Bis(2-bromobenzyl)diselane | Not specified | 2.3034 | Not specified | nih.gov |

Properties

CAS No. |

62735-91-5 |

|---|---|

Molecular Formula |

C4H8Br2Se2 |

Molecular Weight |

373.9 g/mol |

IUPAC Name |

1-bromo-2-(2-bromoethyldiselanyl)ethane |

InChI |

InChI=1S/C4H8Br2Se2/c5-1-3-7-8-4-2-6/h1-4H2 |

InChI Key |

FAJUSSXGGFMNDZ-UHFFFAOYSA-N |

Canonical SMILES |

C(CBr)[Se][Se]CCBr |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Reactivity Profiles of Bis 2 Bromoethyl Diselane

Homolytic and Heterolytic Se-Se Bond Cleavage Pathways

The Selenium-Selenium (Se-Se) bond in diselenides is a key functional group, and its cleavage is central to the reactivity of molecules like bis(2-bromoethyl)diselane. This bond, with a dissociation energy of approximately 172-188 kJ/mol, is weaker than S-S or C-C bonds, making it susceptible to cleavage under various conditions. The cleavage can occur through two primary pathways: homolytic and heterolytic.

Homolytic Cleavage: This pathway involves the symmetrical breaking of the Se-Se bond, where each selenium atom retains one of the bonding electrons, generating two selanyl (B1231334) radicals (RSe•). This process is typically initiated by heat, light (photolysis), or radical initiators. rsc.org While specific studies on the homolytic cleavage of this compound are not prevalent, the general reactivity of diselenides suggests this pathway is accessible. For instance, upon heating, radical precursors can undergo homolytic cleavage of S-Cl bonds, followed by other radical processes, a principle that can be extended to the weaker Se-Se bond. rsc.org

Heterolytic Cleavage: This pathway involves the asymmetrical breaking of the Se-Se bond, leading to the formation of a positively charged electrophilic species (selenenyl cation, RSe⁺) and a negatively charged nucleophilic species (selenolate anion, RSe⁻). This type of cleavage is often facilitated by the presence of electrophiles or nucleophiles. In the context of this compound, the bromine atoms' electron-withdrawing nature can influence the polarity of the Se-Se bond. Heterolytic cleavage is critical for the formation of high-valence intermediates in certain enzymatic reactions, highlighting its importance in selenium chemistry. nih.gov

Electrophilic Selenium Species Generation and Reactions

This compound and its derivatives are effective sources of electrophilic selenium species, which are pivotal in the synthesis of various organoselenium compounds. mdpi.comconicet.gov.ar The generation of these electrophiles often precedes their participation in addition reactions with unsaturated systems.

A significant aspect of the electrophilic nature of selenium compounds derived from this compound is the formation of seleniranium intermediates. For instance, bis(2-bromoethyl) selenide (B1212193), a related compound, is considered an efficient reagent for selenium dibromide (SeBr₂) transfer. mdpi.comsemanticscholar.org This transfer reaction is proposed to proceed through a seleniranium species. semanticscholar.org

Quantum chemical and experimental studies on related systems, like 2-bromomethyl-1,3-thiaselenole, show that the molecule can exist in equilibrium with a corresponding seleniranium cation, which heavily influences its reactivity in nucleophilic substitution reactions. mdpi.comnih.govmdpi.com This high anchimeric assistance from the selenium atom facilitates the formation of these three-membered cyclic intermediates. mdpi.commdpi.com The reaction of bis(2-bromoethyl) selenium dibromide with cyclohexene, for example, proceeds via a 2-bromocyclohexyl-2′-bromoethylselenium dibromide intermediate, which is consistent with the involvement of a seleniranium ion. rsc.org

Electrophilic selenenylation involves the addition of a selenium electrophile to an unsaturated bond, such as an alkene or alkyne. Selenium dihalides, which can be generated in situ from elemental selenium, are potent electrophilic reagents for this purpose. mdpi.commdpi.com Bis(2-bromoethyl) selenide serves as a transfer reagent for SeBr₂, facilitating the stereoselective addition to alkynes to produce bis(E-2-bromovinyl) selenides in high yields. semanticscholar.orgresearchgate.net These reactions typically occur as an anti-addition, dictating the stereochemistry of the product. semanticscholar.orgnih.gov

The reaction of selenium dihalides with cycloalkenes also proceeds stereoselectively as an anti-addition, yielding trans,trans-bis(2-halocycloalkyl) selenides quantitatively. semanticscholar.org The use of bis(2-bromoethyl) selenide as a SeBr₂ transfer agent offers advantages in selectivity compared to the direct use of SeBr₂ under similar conditions. semanticscholar.org

Table 1: Electrophilic Addition Reactions using Bis(2-bromoethyl) selenide as a SeBr₂ Source

| Substrate | Conditions | Product | Yield | Reference |

| 4-Octyne | CH₃CN, rt, 90 h | Bis(E-2-bromo-1-propyl-1-pentenyl) selenide | Quantitative | semanticscholar.org |

| 3-Hexyne | Not specified | Bis(E-2-bromo-1-ethyl-1-butenyl) selenide | Quantitative | researchgate.net |

| Cyclohexene | CDCl₃, rt, 10 days | trans,trans-Bis(2-bromocyclohexyl) selenide | Mixture with starting materials | mdpi.com |

| 5-Decyne | Not specified | Bis(E-2-bromo-1-butyl-1-hexenyl) selenide | Quantitative | researchgate.net |

Nucleophilic Selenium Species in Organic Transformations

The reduction of the diselenide bond in this compound can generate nucleophilic selenium species, specifically selenolate anions (BrCH₂CH₂Se⁻). These anions are potent nucleophiles and can participate in a variety of substitution and addition reactions.

Research on the analogous compound 1,2-bis[(Z)-2-(vinylsulfanyl)ethenyl] diselenide demonstrates its utility as a synthon for the (Z)-vinylsulfanylethenylselenide anion (CH₂=CH-S-CH=CH-Se⁻). mdpi.comrsc.org This anion is generated by the reduction of the diselenide and subsequently used in nucleophilic substitution reactions with organic halides and in addition reactions with acetylenes, affording a range of polyunsaturated sulfur/selenium compounds in high yields. rsc.org Similarly, the reduction of this compound would provide access to the 2-bromoethylselenolate anion, a versatile nucleophile for introducing the BrCH₂CH₂Se- moiety into molecules.

Radical Reaction Pathways Involving Diselenides

Selenium-centered radicals, formed via homolytic cleavage of the Se-Se bond, can initiate and participate in various radical cascade reactions. Diselenides like diphenyl diselenide are known to react with vinylidene cyclopropanes in thermally induced radical reactions. rsc.org These processes can involve steps like ring-opening and 1,4-hydrogen atom transfer (HAT) to form new radical species that lead to the final products. rsc.org

In other examples, (bromomethyl)silyl species can be converted to silylmethyl radicals under free-radical conditions, which then undergo a 1,7-HAT process. rsc.org While direct examples involving this compound are scarce, its potential to generate 2-bromoethylselanyl radicals (BrCH₂CH₂Se•) upon homolysis suggests it could be a substrate for similar radical-mediated transformations.

Oxidative Transformations of Diselenide Systems

The diselenide bond is susceptible to oxidation by various oxidizing agents. The oxidation of diselenides can lead to a range of products, including selenenic acids (RSeOH), seleninic acids (RSeO₂H), and selenonic acids (RSeO₃H), depending on the oxidant and reaction conditions.

The oxidation of bis(pyridin-2-yl)diselane with halogens like iodine (I₂) and bromine (Br₂) has been studied in detail. soton.ac.uknih.gov Reaction with Br₂ yielded a dibromide species, HoPySeIIBr₂. soton.ac.uknih.gov This indicates that the diselenide bond can be cleaved oxidatively by halogens to form selenium(II) species. soton.ac.uk In other systems, oxidation of diselenides with agents like hydrogen peroxide (H₂O₂) can lead to the formation of more hydrophilic seleninic acid groups, a reaction that has been utilized in designing ROS-triggered drug delivery systems based on diselenide-crosslinked micelles. mdpi.com The oxidation often drives the formation of the Se-Se bond in synthetic protocols with yields sometimes exceeding 85%.

Catalytic Roles of Diselenides in Organic Reactions

Diorganyl diselenides have emerged as a versatile class of catalysts in modern organic synthesis. mdpi.com Their utility stems from the unique redox properties of the selenium atom, which can readily cycle between different oxidation states, facilitating a wide range of chemical transformations. chimia.ch These compounds can act as pre-catalysts, generating the active selenium species in situ. The reactivity and efficiency of diselenide catalysts are influenced by the nature of the organic substituents attached to the selenium atoms. While diaryl diselenides, such as diphenyl diselenide, are the most extensively studied, dialkyl diselenides also exhibit catalytic activity, albeit sometimes with different efficiencies and selectivities. mdpi.comrsc.org

The primary catalytic role of diselenides, including dialkyl derivatives, lies in redox catalysis. The general mechanism involves the cleavage of the Se-Se bond to generate a reactive selenium species that can participate in electron transfer processes.

A common catalytic cycle begins with the oxidation of the diselenide (R-Se-Se-R) by a stoichiometric oxidant to form a more electrophilic selenium species, such as a seleninic acid (RSeOOH) or a related derivative. This active species then interacts with the substrate, leading to its oxidation, while the selenium species is reduced. The reduced selenium species is subsequently re-oxidized by the stoichiometric oxidant to regenerate the active catalyst and complete the catalytic cycle.

In the context of This compound , a hypothetical redox catalytic cycle for an oxidation reaction can be proposed based on the known reactivity of other dialkyl diselenides.

Hypothetical Redox Catalytic Cycle for this compound:

Activation: The cycle would likely commence with the oxidation of this compound by an oxidant (e.g., hydrogen peroxide, H₂O₂). This would lead to the formation of a highly reactive electrophilic selenium species, potentially 2-bromoethaneseleninic acid.

Substrate Oxidation: This seleninic acid would then oxidize the substrate (e.g., an alkene to an epoxide or a ketone to an ester in a Baeyer-Villiger type reaction). rsc.org During this step, the selenium(IV) species is reduced back to a selenium(II) state.

Catalyst Regeneration: The resulting selenium(II) species would be re-oxidized by the stoichiometric oxidant to regenerate the active seleninic acid, thus continuing the catalytic process.

The presence of the bromoethyl groups in This compound could influence its catalytic activity. The electron-withdrawing nature of the bromine atoms might enhance the electrophilicity of the selenium center in the active catalyst, potentially affecting reaction rates and selectivity. However, the bromoethyl moiety could also be susceptible to side reactions, such as elimination or substitution, which might lead to catalyst deactivation. nsf.gov For instance, in some reactions involving phosphites, it has been hypothesized that benzylic C-Se bonds could undergo nucleophilic attack, deactivating the catalyst, a possibility that could be relevant for the bromoethyl group as well. nsf.gov

The table below summarizes the general steps in the redox catalysis by a dialkyl diselenide.

| Step | Description | Reactants | Products |

| 1. Activation | Oxidation of the diselenide to the active catalyst. | Dialkyl Diselenide, Oxidant | Alkylseleninic Acid |

| 2. Substrate Interaction | The active catalyst oxidizes the substrate. | Substrate, Alkylseleninic Acid | Oxidized Substrate, Reduced Se-species |

| 3. Regeneration | Re-oxidation of the reduced selenium species. | Reduced Se-species, Oxidant | Alkylseleninic Acid |

Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions. beilstein-journals.org While the term often implies non-redox pathways, the redox-active nature of selenium compounds places them in a unique position at the interface of redox and organocatalysis. chimia.ch

The application of This compound as a true organocatalyst in non-redox transformations is not well-documented in the literature. The vast majority of diselenide-catalyzed reactions are redox processes where the diselenide is a pre-catalyst for an active selenium species that is turned over by a stoichiometric oxidant or reductant.

However, one can envision scenarios where the selenium atom in This compound could act as a Lewis base or engage in other non-covalent interactions to activate a substrate, a hallmark of organocatalysis. For example, the selenium atom could potentially activate an electrophile through coordination, making it more susceptible to nucleophilic attack.

In a broader sense, the field of organoselenium catalysis is expanding to include transformations where the selenium-containing molecule facilitates bond formation or cleavage through mechanisms that are not purely oxidative or reductive. For example, some reactions catalyzed by selenium compounds proceed through intermediates like seleniranium ions, which are then attacked by a nucleophile. researchgate.net While an external oxidant is often required to generate the initial electrophilic selenium species, the subsequent steps bear resemblance to organocatalytic activation.

The potential organocatalytic applications of dialkyl diselenides are an emerging area of research. The table below outlines some hypothetical organocatalytic activation modes that could be explored for compounds like This compound .

| Activation Mode | Hypothetical Substrate | Role of Diselenide Derivative |

| Lewis Base Activation | Electrophilic Carbonyls | Se atom donates lone pair to activate carbonyl |

| Chalcogen Bonding | Halogenated Substrates | Se atom acts as a chalcogen bond donor |

| Michael Addition | α,β-Unsaturated Systems | Selenolate formed by reduction adds to the system |

It is important to note that these are speculative applications for This compound based on the known principles of organocatalysis and the reactivity of other selenium compounds. Further research is required to establish the viability of This compound as an organocatalyst in these contexts.

Advanced Spectroscopic Characterization and Structural Analysis of Diselenide Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the connectivity and chemical environment of atoms within a molecule. For organoselenium compounds, the analysis of multiple nuclei provides a complete picture of the molecular structure.

Selenium-77 (77Se) NMR spectroscopy offers direct insight into the electronic environment of the selenium atoms. The 77Se nucleus, with a spin of 1/2 and a natural abundance of 7.63%, provides sharp signals over a wide chemical shift range, making it highly sensitive to subtle changes in the selenium atom's surroundings.

In dialkyl diselenides such as Bis(2-bromoethyl)diselane, the 77Se chemical shift is primarily influenced by the nature of the alkyl groups attached to the diselenide moiety. For similar structures, such as 1,2-Bis(2-bromobenzyl)diselane, the 77Se chemical shift has been reported at approximately 398.6 ppm when referenced against dimethyl selenide (B1212193) (Me2Se). researchgate.net The chemical shift for this compound is expected to be in a comparable range, characteristic of dialkyl diselenides. The electron-withdrawing effect of the bromine atoms on the ethyl chains can influence the shielding of the selenium nuclei, providing valuable information about the electronic structure of the molecule.

Table 1: Representative 77Se NMR Chemical Shift Data for a Related Diselenide Compound

| Compound | Solvent | Chemical Shift (δ) [ppm] |

| 1,2-Bis(2-bromobenzyl)diselane | CD2Cl2 | 398.6 |

Data is for a structurally similar compound and serves as an estimate for this compound. researchgate.net

Proton (1H) and Carbon-13 (13C) NMR spectra are fundamental for confirming the carbon framework of this compound. The molecule's symmetrical structure (Br-CH2-CH2-Se-Se-CH2-CH2-Br) simplifies these spectra.

The 1H NMR spectrum is expected to show two distinct signals, corresponding to the two sets of methylene (B1212753) (CH2) protons. These signals will appear as triplets due to coupling with the adjacent methylene group protons. The protons on the carbon adjacent to the bromine atom (Br-CH2-) would typically appear at a lower field (higher ppm) compared to the protons on the carbon adjacent to the selenium atom (-CH2-Se) due to the stronger deshielding effect of bromine.

The 13C NMR spectrum is also expected to display two signals, corresponding to the two non-equivalent carbon atoms in the ethyl chain. The carbon atom bonded to bromine (Br-C) will resonate at a different chemical shift than the carbon atom bonded to selenium (Se-C). This provides unambiguous confirmation of the carbon skeleton.

Table 2: Expected 1H and 13C NMR Chemical Shifts for this compound

| Nucleus | Group | Expected Chemical Shift (δ) [ppm] | Multiplicity |

| 1H | Br-CH 2- | ~3.5 - 3.8 | Triplet |

| 1H | -CH 2-Se- | ~3.1 - 3.4 | Triplet |

| 13C | Br-C H2- | ~30 - 35 | - |

| 13C | -C H2-Se- | ~25 - 30 | - |

Values are estimates based on typical chemical shifts for similar structural motifs.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, offering detailed information about the functional groups present and the nature of the chemical bonds.

Raman spectroscopy is particularly effective for identifying the characteristic vibrations of the diselenide (Se-Se) bond. The Se-Se stretching vibration in diselenide compounds typically gives rise to a strong and sharp peak in the low-frequency region of the Raman spectrum. For various organodiselenides, this peak is consistently observed around 252 cm-1. researchgate.net The C-Se stretching vibrations are also Raman active and are expected to appear in the range of 280-290 cm-1. researchgate.net The presence and position of these peaks provide direct evidence for the diselenide linkage and the integrity of the carbon-selenium bonds.

Table 3: Characteristic Raman Vibrational Frequencies for Diselenide Compounds

| Vibrational Mode | Frequency Range (cm-1) | Intensity |

| ν(Se-Se) | 250 - 255 | Strong |

| ν(C-Se) | 280 - 290 | Medium |

Data based on typical values for organodiselenide compounds. researchgate.net

Fourier Transform Infrared (FTIR) spectroscopy complements Raman spectroscopy by providing information on the infrared-active vibrational modes. For this compound, the FTIR spectrum is dominated by the vibrations of the ethyl chains. Key absorption bands include the C-H stretching vibrations, which are typically observed in the 2850-3000 cm-1 region. The C-H bending (scissoring and rocking) vibrations appear in the 1400-1470 cm-1 range. The C-Br stretching vibration is expected to produce a signal in the lower frequency region, typically between 500 and 600 cm-1. While the Se-Se bond is generally weak or inactive in the infrared spectrum due to its non-polar nature, the C-Se stretching vibration may be observed.

Table 4: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) |

| C-H | Stretching | 2850 - 3000 |

| C-H | Bending | 1400 - 1470 |

| C-Br | Stretching | 500 - 600 |

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS can confirm the presence of Carbon, Bromine, and Selenium and provide crucial information about the oxidation state of the selenium atoms.

The core-level spectrum of selenium, particularly the Se 3d region, is of significant interest. In organodiselenide compounds where selenium is in a formal -1 oxidation state (as part of the R-Se-Se-R moiety), the binding energy of the Se 3d5/2 peak is expected to be distinct from elemental selenium (Se0) or higher oxidation states like selenite (B80905) (Se4+) or selenate (B1209512) (Se6+). This allows for the unambiguous identification of the diselenide functionality and can be used to assess the sample's purity and stability against oxidation. The C 1s and Br 3d regions of the XPS spectrum would further confirm the elemental composition and the chemical environment of these atoms within the bromoethyl groups.

Table 5: Expected Binding Energies in XPS for this compound

| Element | Core Level | Expected Binding Energy (eV) |

| Se | 3d5/2 | ~55 - 56 |

| C | 1s | ~285 (C-C/C-H), ~286-287 (C-Se/C-Br) |

| Br | 3d5/2 | ~70 - 71 |

Binding energies are estimates and can vary based on the specific chemical environment and instrument calibration.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a critical analytical tool for determining the molecular weight and structural features of organoselenium compounds. For this compound (C₄H₈Br₂Se₂), this technique provides essential information about its isotopic composition and fragmentation behavior under ionization.

When analyzed by mass spectrometry, aliphatic diselenides typically undergo fragmentation through distinct pathways. nih.gov The ionization process, particularly with positive ionization, often results in a stable molecular ion (M⁺) peak, which allows for the confirmation of the molecular weight. nih.gov The primary fragmentation mechanisms for these types of compounds involve the cleavage of the carbon-selenium (C-Se) and selenium-selenium (Se-Se) bonds. nih.gov

While specific experimental mass spectrometry data for this compound is not widely published, the analysis of related compounds provides insight into its expected behavior. For example, the analysis of 1,2-Bis(2-bromobenzyl)diselane using electron ionization (EI) shows a clear molecular ion peak [M]⁺. researchgate.net The accurate mass measurement of this related compound helps confirm its elemental composition. researchgate.net

The fragmentation of this compound would be expected to follow these general pathways, leading to the formation of various charged fragments. The relative abundance of these fragments in the mass spectrum helps in deducing the structure of the parent molecule.

| Fragmentation Pathway | Description | Expected Fragment Ion |

|---|---|---|

| Se-Se Bond Cleavage | Homolytic or heterolytic cleavage of the diselenide bond. | [Br-CH₂CH₂-Se]⁺ |

| C-Se Bond Cleavage | Fission of the bond between the ethyl group and the selenium atom. | [Br-CH₂CH₂]⁺ |

| C-Br Bond Cleavage | Loss of a bromine atom from one of the ethyl chains. | [M-Br]⁺ |

| Rearrangements | Intra-molecular rearrangements can also occur, leading to various other fragment ions. nih.gov | Various |

Diffraction Techniques for Solid-State Structure (if applicable to related compounds)

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org It provides detailed information on bond lengths, bond angles, and conformational arrangements within the molecule. While a specific crystal structure for this compound is not available in published literature, the examination of structurally similar organodiselenide compounds demonstrates the power of this technique.

The crystal structure of 1,2-Bis(2-bromobenzyl)diselane, a related aromatic diselenide, has been determined by X-ray diffraction. researchgate.net This analysis revealed a Se-Se bond length of 2.3034 (9) Å. researchgate.net The molecule was found to adopt a classic gauche conformation, which is a common feature for diselenides. researchgate.net This structural data is crucial for understanding the steric and electronic properties of the molecule in the solid state.

The Se-Se bond length is a key parameter in the structure of diselenides. Comparative crystallographic studies on various diselenide compounds show that this distance typically falls within a predictable range, although it can be influenced by the nature of the organic substituents. For instance, the Se-Se bond in diphenyl diselenide is reported to be around 2.307 Å, which is very similar to that in 1,2-Bis(2-bromobenzyl)diselane. researchgate.net In contrast, strained cyclic systems like 1,8-diselenonaphthalene exhibit a shorter Se-Se bond. researchgate.net

| Compound | Se-Se Bond Length (Å) | Reference |

|---|---|---|

| 1,2-Bis(2-bromobenzyl)diselane | 2.3034 (9) | researchgate.net |

| Diphenyl diselenide | ~2.307 | researchgate.net |

| 1,8-diselenonaphthalene | 2.0879 (8) | researchgate.net |

These examples underscore the utility of diffraction techniques in providing fundamental structural information for diselenide compounds, which is invaluable for rationalizing their chemical reactivity and physical properties.

Computational and Theoretical Studies on Bis 2 Bromoethyl Diselane and Organoselenium Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic structure and energy of molecules. The two primary approaches, Density Functional Theory (DFT) and ab initio molecular orbital theory, are widely employed to study organoselenium compounds.

Density Functional Theory (DFT) has become a popular and powerful computational method for studying a wide range of chemical systems, including those containing selenium. DFT methods are based on the principle that the energy of a molecule can be determined from its electron density. One of the most commonly used functionals, B3LYP, has been shown to provide a high degree of accuracy for predicting the geometries and electronic properties of biomolecules. nih.gov

Geometry optimization is a key application of DFT, where the goal is to find the lowest energy arrangement of atoms in a molecule. This process is crucial for understanding the three-dimensional shape of a molecule, which in turn dictates many of its physical and chemical properties. For instance, DFT calculations using the B3LYP functional with a 6-311G(d,p) basis set have been successfully used to optimize the structures of various organoselenium-based Schiff bases. nih.gov These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's stability and reactivity.

The table below presents a hypothetical but representative set of optimized geometric parameters for a simple diselenide, dimethyl diselenide (CH₃Se)₂, calculated at a typical DFT level of theory. This illustrates the type of data obtained from such calculations.

| Parameter | Value |

| Se-Se Bond Length | 2.33 Å |

| C-Se Bond Length | 1.95 Å |

| C-H Bond Length | 1.10 Å |

| C-Se-Se Bond Angle | 98.5° |

| H-C-Se Bond Angle | 109.0° |

| C-Se-Se-C Dihedral Angle | 87.0° |

Note: These are representative values for dimethyl diselenide and are intended for illustrative purposes.

Ab initio (from first principles) molecular orbital methods are another cornerstone of computational chemistry. These methods solve the Schrödinger equation without empirical parameters, offering a rigorous approach to understanding molecular properties. Methods like Møller-Plesset perturbation theory (MP2) are often used to account for electron correlation, providing more accurate energy calculations than simpler methods. sciforum.net

Ab initio calculations have been employed to investigate various aspects of organoselenium chemistry. For example, these methods have been used to calculate the pKa values of selenols (R-SeH), seleninic acids (R-SeO₂H), and selenenic acids (R-SeOH) using a thermodynamic cycle. sciforum.net Such calculations are vital for understanding the behavior of these compounds in biological systems, where their ionization state can significantly influence their activity. The choice of basis set, such as aug-cc-pVDZ, is critical in these calculations to accurately describe the electronic structure of the selenium atom. sciforum.net

Prediction of Bond Dissociation Energies (BDEs) and Conformational Analysis

The strength of chemical bonds is a fundamental property that governs the reactivity of molecules. The bond dissociation energy (BDE) is the energy required to break a specific bond homolytically. Computational methods are frequently used to predict BDEs, providing insights into the stability of molecules and the feasibility of certain reactions.

The Se-Se bond in diselenides is of particular interest due to its role in the biological activity of many organoselenium compounds. The BDE of the Se-Se bond is lower than that of the S-S bond in disulfides, which has significant implications for their redox chemistry. mdpi.com Computational studies have estimated the BDE of the Se-Se bond to be around 172 kJ/mol, compared to 240 kJ/mol for the S-S bond. mdpi.com This lower BDE makes diselenides more susceptible to homolytic cleavage, which can lead to the formation of radical species. mdpi.com

Table of Comparative Bond Dissociation Energies

| Bond | Bond Dissociation Energy (kJ/mol) |

| C-Se | 234 |

| C-S | 272 |

| Se-Se | 172 |

| S-S | 240 |

Source: mdpi.comwikipedia.org

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like bis(2-bromoethyl)diselane, rotations around the C-C, C-Se, and Se-Se bonds would lead to various conformers with different energies. Computational methods can be used to map the potential energy surface and identify the most stable conformers. For halogenated organic molecules, DFT calculations can reveal preferences for specific conformations, such as the chair conformation in pyran analogues, and quantify the energy barriers between different conformers. beilstein-journals.org

Computational Elucidation of Reaction Mechanisms and Transition States

Understanding how chemical reactions occur at a molecular level is a central goal of chemistry. Computational chemistry provides powerful tools to elucidate reaction mechanisms by identifying reactants, products, intermediates, and, crucially, transition states. A transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction.

For organoselenium compounds, computational studies have been used to investigate mechanisms such as the reaction of diselenides with thiolate nucleophiles, which involves the breaking of the Se-Se bond. rsc.org DFT calculations can be used to model the reaction pathway and calculate the activation energy, providing insights into the reaction rate. These studies have shown that the nature of the substituents on the diselenide can significantly influence the reaction barrier. rsc.org

Furthermore, ab initio calculations have been instrumental in studying the stability of reactive intermediates in organoselenium chemistry, such as seleniranium ions, which can be formed in the addition of selenium electrophiles to double bonds. windows.net

Molecular Dynamics Simulations for Solution-Phase Behavior

While quantum chemical calculations are excellent for studying individual molecules or small clusters, molecular dynamics (MD) simulations are better suited for investigating the behavior of molecules in the solution phase or in complex biological environments. MD simulations model the movement of atoms and molecules over time based on classical mechanics.

MD simulations can provide insights into how solvent molecules are arranged around a solute and how this solvation structure affects the solute's conformation and reactivity. For organoselenium compounds, MD simulations can be used to study their interactions with biological macromolecules, such as proteins and DNA. These simulations can help to understand the binding modes of organoselenium drugs to their targets and provide a rationale for their observed biological activity. researchgate.netacs.org

Development and Validation of Computational Models for Organoselenium Compounds

The accuracy of any computational study depends on the quality of the underlying theoretical model and the parameters used. Therefore, the development and validation of computational models are crucial steps in computational chemistry research.

For organoselenium compounds, this often involves comparing the results of calculations with experimental data. For example, the accuracy of a chosen DFT method and basis set can be validated by comparing calculated properties, such as molecular geometries or vibrational frequencies, with experimental data from X-ray crystallography or infrared spectroscopy. acs.org In the study of benzoylselenoureas, computational studies involving molecular docking, molecular dynamics simulations, and DFT calculations were used to investigate inhibitor-enzyme interactions, and the findings were correlated with experimental antifungal and urease inhibitory activities. acs.org This integrated approach of combining computational and experimental studies is powerful for developing a comprehensive understanding of the chemical and biological properties of organoselenium compounds.

Applications of Bis 2 Bromoethyl Diselane in Synthetic Organic Chemistry

Bis(2-bromoethyl)diselane as a Versatile Synthetic Intermediate

This compound possesses two reactive centers: the diselenide bond and the two terminal bromine atoms. This dual functionality, in theory, allows it to serve as a versatile intermediate in the synthesis of various selenium-containing molecules. The diselenide linkage can be cleaved under reductive or oxidative conditions to generate selenol or selenenyl species, respectively. These reactive intermediates can then participate in a variety of chemical transformations.

The presence of the bromoethyl groups provides handles for nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups. This characteristic positions this compound as a potential precursor for the synthesis of more complex organoselenium compounds with tailored properties. However, detailed studies focusing on the systematic exploration of this compound as a versatile synthetic intermediate are not widely documented in the scientific literature.

Utilization in Selenylation and Selenocyclization Reactions

Selenylation, the introduction of a selenium-containing moiety into an organic molecule, is a powerful tool for the formation of new carbon-selenium bonds. Diselenides are common reagents for this purpose. In principle, this compound could be utilized in selenylation reactions, where the diselenide bond is cleaved to generate an electrophilic selenium species that can be attacked by nucleophiles.

Role in the Synthesis of Complex Organic Molecules

The synthesis of complex organic molecules, including natural products and biologically active compounds, often requires a toolbox of specific and reliable chemical reactions. While organoselenium chemistry has made significant contributions in this area, the specific role of this compound in the total synthesis of complex molecules is not well-established in the current body of scientific literature. Its potential as a building block for introducing selenium into larger, more intricate structures remains an area for future investigation.

Catalytic Applications in Bond-Forming Reactions

The catalytic activity of organoselenium compounds, particularly in oxidation and reduction reactions, is a field of active research. Some diselenides have been shown to act as catalysts or pre-catalysts in various organic transformations. These applications often leverage the reversible redox chemistry of the selenium atom.

With respect to this compound, there is a lack of specific studies reporting its application as a catalyst in bond-forming reactions, such as carbon-carbon or carbon-heteroatom bond formations. The development of catalytic systems based on this specific diselenide has not been a significant focus of published research.

Contributions to Asymmetric Synthesis and Stereocontrol

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is of paramount importance in medicinal chemistry and materials science. Chiral organoselenium compounds have been successfully employed as catalysts and reagents to induce stereoselectivity in chemical reactions.

The structure of this compound itself is achiral. While it could potentially be a component in the synthesis of chiral selenium-containing ligands or catalysts, there are no prominent examples in the literature that highlight its specific contributions to asymmetric synthesis or stereocontrol. The development of chiral derivatives of this compound and their application in stereoselective transformations remains an unexplored area of research.

Potential in Materials Science and Engineering Applications of Diselenide Scaffolds

Integration into Polymer and Macromolecular Systems

The incorporation of diselenide moieties into polymer chains allows for the creation of macromolecules with novel functionalities and responsive behaviors. Bis(2-bromoethyl)diselane, with its two reactive bromoethyl groups, can serve as a key monomer or crosslinking agent in the synthesis of selenium-containing polymers. rsc.org These polymers can be designed to have diverse topological structures, including linear, branched, cyclic, and cross-linked networks. rsc.orgresearchgate.net

This compound and similar diselenide compounds can be employed as crosslinking agents to form polymer networks. These diselenide crosslinks introduce stimuli-responsive properties to the material. For instance, diselenide-crosslinked micelles have been developed for drug delivery applications. nih.gov These structures remain stable under normal physiological conditions but can be disrupted in response to specific triggers like reactive oxygen species (ROS), leading to the release of an encapsulated drug. nih.gov The responsiveness of the diselenide bond is attributed to its lower bond energy (172 kJ/mol) compared to the disulfide bond (268 kJ/mol), making it more sensitive to oxidative environments. nih.gov

In the context of protein engineering, the introduction of diselenide bridges has been shown to enhance the rate and yield of protein folding. chemrxiv.orgresearchgate.net Replacing native disulfide bonds with diselenide crosslinks can simplify the folding pathway and reduce the formation of incorrect isomers. chemrxiv.org This highlights the potential of diselenide crosslinkers in bio-engineering and the production of therapeutic proteins.

The diselenide bond is a prime example of a dynamic covalent bond (DCB), which can undergo reversible cleavage and formation. acs.org This dynamic nature is the foundation for creating reconfigurable and self-healing materials. Unlike static covalent bonds, diselenide bonds can be exchanged or "shuffled" under external stimuli such as light, heat, or redox conditions. acs.orgacs.org

This dynamic exchange allows for stress relaxation within a polymer network, which is crucial for self-healing properties. When a material containing diselenide bonds is damaged, the application of a stimulus like visible light can trigger the metathesis (exchange) of these bonds, enabling the polymer chains to rearrange and repair the damage. researchgate.netresearchgate.net This process has been demonstrated in polyurethane thermosets and hydrogels, where the incorporation of diselenide crosslinkers led to enhanced self-healing capabilities. rsc.orgnih.gov Furthermore, the dynamic nature of these bonds can be harnessed to create shape-memory polymers and materials with photoplasticity. mdpi.com

| Property | Diselenide Bond (Se-Se) | Disulfide Bond (S-S) |

| Bond Energy | ~172 kJ/mol | ~240-268 kJ/mol |

| Stimuli for Dynamic Exchange | Visible light, heat, redox agents, ultrasound | UV light, heat, redox agents |

| Reactivity | More reactive, sensitive to milder stimuli | Less reactive, often requires harsher conditions |

This table provides a comparison of the key properties of diselenide and disulfide bonds relevant to their application in dynamic materials. nih.govmdpi.com

Functional Materials Development

The unique electronic and chemical properties of organoselenium compounds, including diselenides, make them valuable for the development of a wide range of functional materials. nih.govtandfonline.com The incorporation of selenium into polymer backbones can significantly alter the material's properties.

For instance, selenium-containing polyimides have been shown to exhibit ultrahigh refractive indices. documentsdelivered.commdpi.com The high polarizability of the selenium atom contributes to this property, making these materials potentially useful in optical applications such as lenses and coatings. The position of the selenide (B1212193) moiety within the polymer structure also influences the final refractive index of the material. mdpi.com

Furthermore, polymers containing sulfur-selenium (S-Se) bonds are being explored for their photodegradable and electrochemical responsive properties. These materials have potential applications in areas such as controlled degradation plastics and electrochemical CO2 capture. researchgate.net The development of new synthetic methods for creating organoselenium compounds continues to expand the possibilities for designing novel functional materials. mdpi.comresearchgate.netresearchgate.net

Role in 2D Material Synthesis (if analogous diselenides are relevant)

While this compound itself may not be a direct precursor for 2D materials, analogous diorganyl diselenides play a crucial role in the synthesis of two-dimensional metal chalcogenide nanocrystals. researchgate.netacs.org In the synthesis of materials like copper indium diselenide (CuInSe₂), the choice of the diselenide precursor can direct the crystal phase of the resulting nanocrystals. researchgate.netacs.org

The reaction kinetics, which are influenced by the strength of the carbon-selenium (C-Se) and selenium-selenium (Se-Se) bonds in the precursor, determine whether the thermodynamically stable or a metastable phase of the material is formed. acs.org For example, precursors with weaker C-Se bonds tend to yield the stable chalcopyrite phase of CuInSe₂, while those with stronger C-Se bonds can lead to the formation of a metastable wurtzite-like phase. researchgate.netacs.org This "molecular programming" approach allows for greater control over the synthesis of these advanced materials, which have applications in electronics and optoelectronics. rsc.org The synthesis of 2D materials is often achieved through methods like chemical vapor deposition (CVD), where the choice of substrate and precursors is critical. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.